3-(4-Ethoxy-2-fluoro-phenoxy)-azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-(4-ethoxy-2-fluorophenoxy)azetidine |
InChI |
InChI=1S/C11H14FNO2/c1-2-14-8-3-4-11(10(12)5-8)15-9-6-13-7-9/h3-5,9,13H,2,6-7H2,1H3 |
InChI Key |
AQWZLONCOLHYON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC2CNC2)F |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Investigation of Azetidine Reactivity
Mechanistic Pathways of Azetidine (B1206935) Ring Formation
The construction of the strained azetidine ring can be achieved through various synthetic strategies, including intramolecular cyclizations, cycloadditions, and ring contractions or expansions. The mechanistic pathways for these transformations are diverse and heavily influenced by the chosen substrates, reagents, and catalysts.
The formation of the azetidine ring can proceed through either a concerted mechanism, where all bond-forming events occur in a single transition state, or a stepwise mechanism involving one or more intermediates.
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods to form azetidines. nih.govresearchgate.net Depending on the electronic nature of the reactants and the reaction conditions (e.g., direct irradiation vs. photosensitization), these reactions can proceed through concerted or stepwise pathways. rsc.orgresearchgate.net
Intramolecular Cyclizations: The most common method for azetidine synthesis involves the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate. nih.govfrontiersin.org These SN2 reactions are typically concerted, involving a single step where the nitrogen nucleophile displaces a leaving group. However, competing elimination reactions can occur, and the transition state is highly dependent on the conformation of the acyclic precursor. nih.gov
Mechanistic Probes: Distinguishing between concerted and stepwise mechanisms often requires detailed mechanistic studies, such as the use of kinetic isotope effects (KIEs) and stereochemical analysis. For instance, a reaction that proceeds with complete retention of stereochemistry is often indicative of a concerted process, whereas a loss of stereospecificity may suggest a stepwise mechanism involving a radical or zwitterionic intermediate that allows for bond rotation before ring closure.
Stepwise mechanisms for azetidine ring formation are characterized by the formation of transient intermediates that are subsequently converted to the final cyclic product.
Zwitterionic Intermediates: In certain annulation reactions, such as the Lewis base-catalyzed reaction of allenoates with ketimines, the mechanism involves the initial formation of a zwitterionic intermediate. rsc.org This intermediate then undergoes intramolecular addition and subsequent catalyst elimination to yield the fused azetidine ring. rsc.org Similarly, some ring-expansion reactions of azetidines with diazo compounds, catalyzed by rhodium, may proceed through a stepwise pathway involving a zwitterionic intermediate after the initial nucleophilic attack of the azetidine nitrogen on a rhodium-carbene. rsc.org
Radical Intermediates: Radical-mediated pathways provide another avenue to azetidines. Photo-induced, copper-catalyzed processes can generate α-aminoalkyl radicals from aliphatic amines. nih.gov These radicals can then engage with alkynes in a cascade involving the formation of a vinyl radical, followed by a 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov Such radical cyclizations can be highly effective for constructing sterically congested azetidines. nih.govnih.gov
Organometallic Intermediates: Transition metal catalysis is pivotal in modern azetidine synthesis, often involving organometallic intermediates. For example, a palladium(II)-catalyzed intramolecular C(sp³)–H amination proceeds via an alkyl–Pd(IV) species. rsc.org The key cyclization step involves reductive elimination from this high-valent palladium intermediate to form the azetidine ring. rsc.org
Interactive Table: Comparison of Azetidine Ring Formation Mechanisms
| Mechanism Type | Key Characteristics | Common Intermediates | Example Reaction Type |
| Concerted | Single transition state, stereospecific. | None | Intramolecular SN2 cyclization |
| Stepwise | Involves one or more intermediates, may be non-stereospecific. | Zwitterions, Radicals, Organometallics | Lewis base-catalyzed annulations, Radical cyclizations |
The choice of catalysts and reagents is critical in directing the outcome of azetidine synthesis, influencing yield, regioselectivity, and stereoselectivity.
Lewis Acids: Lewis acids like lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) can catalyze the intramolecular aminolysis of epoxides. frontiersin.orgnih.gov By activating the epoxide ring towards nucleophilic attack by the amine, these catalysts enable the regioselective formation of azetidines, often under mild conditions that tolerate various functional groups. nih.gov
Transition Metal Catalysts: A wide array of transition metals, including palladium, rhodium, copper, and iridium, are employed in azetidine synthesis. rsc.org
Palladium(II) catalysts enable C-H amination reactions to form the ring. rsc.org
Rhodium(II) catalysts are used in ring expansion reactions with diazo compounds. rsc.org
Copper(I) catalysts can promote multicomponent reactions to form complex azetidines or be used in photo-induced radical cyclizations. rsc.orgnih.gov
Iridium(III) photocatalysts are used in visible-light-mediated aza Paternò-Büchi reactions, activating precursors via triplet energy transfer. rsc.org
Bases and Other Reagents: In traditional intramolecular cyclizations, the choice of base is crucial. Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) may be required when the nitrogen nucleophilicity is reduced by electron-withdrawing substituents. rsc.org Organometallic reagents, such as Grignard reagents, can be used in titanium(IV)-mediated couplings to synthesize spirocyclic azetidines. rsc.org
Reactivity Profiles of Strained Azetidine Rings
The inherent ring strain of azetidines is the primary determinant of their chemical reactivity. rsc.orgresearchwithrutgers.com This strain makes the ring susceptible to cleavage under various conditions, a property that is widely exploited in synthetic chemistry. rsc.org
The relief of ring strain is a powerful thermodynamic driving force for reactions involving the azetidine scaffold. nih.govnih.gov This leads to a high propensity for ring-opening reactions when treated with suitable reagents.
Acid-Mediated Opening: Azetidines can undergo acid-mediated decomposition, particularly through intramolecular ring-opening via nucleophilic attack from a pendant group. nih.gov Protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.
Nucleophilic Ring-Opening: The C-N bonds of the azetidine ring can be cleaved by a variety of nucleophiles. This process is often facilitated by activating the nitrogen atom, for instance, by converting it into an azetidinium ion. The regioselectivity of the attack is governed by both electronic and steric factors of the substituents on the ring. For example, substituents that can stabilize a positive charge, such as aryl groups, direct nucleophilic attack to the adjacent carbon.
Ring Expansion: The strain energy of azetidines can be harnessed to drive ring-expansion reactions. For instance, rhodium-catalyzed reactions with diazo compounds can lead to the formation of five-membered pyrrolidines in a formal [4+1] cycloaddition. rsc.org
The azetidine ring possesses both nucleophilic and electrophilic character at different positions.
Nucleophilicity of the Azetidine Nitrogen: The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties. nih.gov The nitrogen can react with a wide range of electrophiles. The basicity, and therefore nucleophilicity, is highly dependent on the substituent attached to the nitrogen. Electron-donating groups increase basicity, while electron-withdrawing groups, such as sulfonyl or Boc groups, decrease it significantly. rsc.orgnih.gov In an unsubstituted or N-alkylated azetidine like the parent structure of 3-(4-Ethoxy-2-fluoro-phenoxy)-azetidine, the nitrogen is a reasonably strong nucleophile.
Electrophilicity of the Azetidine Carbons: The carbon atoms of the azetidine ring, particularly the C2 and C4 positions adjacent to the nitrogen, are electrophilic sites. This electrophilicity is greatly enhanced upon protonation or quaternization of the nitrogen to form an azetidinium ion. researchgate.net These activated rings are highly susceptible to attack by nucleophiles, which leads to regioselective ring-opening. researchgate.net The inherent ring strain contributes to this electrophilic character by making the C-N bonds weaker and more prone to cleavage.
Interactive Table: Reactivity of the Azetidine Ring
| Site | Type of Reactivity | Activating Conditions | Common Reactants | Typical Outcome |
| Nitrogen Atom | Nucleophilic / Basic | N-H or N-Alkyl present | Electrophiles (e.g., alkyl halides, acyl chlorides) | N-functionalization |
| Ring Carbons (C2/C4) | Electrophilic | Acid catalysis, N-quaternization | Nucleophiles (e.g., halides, thiols, organometallics) | Ring-opening |
Isomerization Pathways (e.g., Azetidine to Pyrrolidine)
The ring expansion of azetidines to the thermodynamically more stable five-membered pyrrolidine (B122466) ring is a known isomerization pathway. While direct experimental data for this compound is not available in the reviewed literature, established mechanisms for analogous systems provide insight into potential transformation routes.
One such pathway involves the rearrangement of 2-substituted azetidines. For instance, the conversion of 2,3-substituted chloro-azetidines into the corresponding pyrrolidines has been reported bham.ac.uk. Theoretical studies on the ring enlargement of N-isopropyl-2-chloromethyl azetidine to a 3-chloro pyrrolidine suggest a mechanism that can proceed through a strained 1-azonia-bicyclo[2.1.0]pentane intermediate, particularly in a polar solvent like DMSO researchgate.net. This suggests that activation of a substituent at the 2-position of the azetidine ring can facilitate the ring expansion.
Another potential mechanism for the one-carbon ring expansion of an azetidine to a pyrrolidine is the rsc.orgnih.gov-Stevens rearrangement. This approach has been demonstrated for the conversion of azetidines to pyrrolidines through the reaction with a diazo compound in the presence of a copper catalyst nih.gov. This rearrangement proceeds via the formation of an ammonium ylide, leading to the expansion of the four-membered ring.
Furthermore, the isomerization of iodo-azetidines to cis-pyrrolidines can be achieved through heating, indicating a thermally induced rearrangement pathway researchgate.net. The stereochemistry of the starting azetidine can influence the stereochemical outcome of the resulting pyrrolidine bham.ac.uk.
For a compound like this compound, which is unsubstituted at the 2-position, direct isomerization to a pyrrolidine would likely require prior functionalization, for instance, at the nitrogen or the C2/C4 positions, to facilitate the rearrangement mechanisms described above.
| Isomerization Pathway | Description | Key Intermediates/Reagents | Applicability to 3-substituted Azetidines |
| Rearrangement of 2-halo-azetidines | Ring expansion of azetidines bearing a halogen on an adjacent carbon. | 1-azonia-bicyclo[2.1.0]pentane intermediate | Requires prior functionalization at the C2 position. |
| rsc.orgnih.gov-Stevens Rearrangement | One-carbon ring expansion via an ammonium ylide. | Diazo compounds, Copper catalyst | Generally applicable, though may require N-activation. |
| Thermal Rearrangement | Heat-induced isomerization, particularly of iodo-azetidines. | Heat | Requires prior functionalization to introduce a suitable leaving group. |
Functional Group Tolerance in Azetidine Transformations
The utility of azetidines in synthetic chemistry is broadened by the tolerance of various functional groups during their transformations. This is particularly relevant for a substituted compound like this compound, which contains an ether linkage and halogen substituents on the aromatic ring.
Several synthetic methods for azetidines have been shown to exhibit excellent functional group tolerance rsc.org. For example, the aza Paternò-Büchi reaction, a [2+2] cycloaddition to form azetidines, tolerates a variety of electronically diverse styrenes, including those with electron-rich and electron-deficient systems, as well as esters and sulfonamides nih.gov. This suggests that the phenoxy group in this compound, with its ether and fluoro substituents, would likely be stable under such reaction conditions.
Furthermore, strain-release difunctionalization reactions to form novel azetidine derivatives have demonstrated broad functional group tolerance, accommodating ketones, esters, and both alkyl and aryl substituents acs.org. This highlights the robustness of the azetidine core and its substituents to certain reaction conditions.
In the context of ring-opening reactions, a study on the enantioselective opening of 3-substituted azetidines showed a broad scope of tolerated substituents. This included various aromatic and heteroaromatic groups, as well as heteroatom-centered functionalities acs.org. Notably, a fluorine-substituted substrate was well-tolerated, which is pertinent to the 2-fluoro-phenoxy moiety of the target compound acs.org.
However, it is also important to consider that the electronic nature of substituents can influence the reactivity of the azetidine ring. For instance, the presence of electron-rich phenyl groups on the azetidine nucleus can sometimes promote ring opening, especially in the presence of Lewis acids rsc.org. The 4-ethoxy group on the phenoxy ring of this compound is an electron-donating group, which could potentially influence the stability of the azetidine ring in certain acidic conditions. Conversely, the 2-fluoro substituent is electron-withdrawing, which may have a counteracting effect.
The table below summarizes the tolerance of various functional groups in different azetidine transformations, providing an inferred compatibility for the functional groups present in this compound.
| Reaction Type | Tolerated Functional Groups | Relevance to this compound |
| Aza Paternò-Büchi Reaction | Esters, Sulfonamides, Electron-rich and -deficient aromatics | The ethoxy and fluoro substituents on the phenoxy ring are likely to be well-tolerated. |
| Strain-Release Difunctionalization | Ketones, Esters, Alkyl and Aryl groups | Demonstrates the general stability of substituted azetidines under these conditions. |
| Enantioselective Ring Opening | Aromatic, Heteroaromatic, and Heteroatom-centered substituents (including fluorine) | The 4-ethoxy-2-fluoro-phenoxy group is expected to be compatible. |
| General Transformations | Electron-rich aromatic substituents may lead to ring opening in the presence of Lewis acids. | The electron-donating ethoxy group could potentially sensitize the molecule to acid-mediated ring opening. |
Advanced Spectroscopic and Analytical Characterization of Azetidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone of chemical analysis, enabling the precise determination of molecular structure by probing the magnetic properties of atomic nuclei. For a molecule like 3-(4-Ethoxy-2-fluoro-phenoxy)-azetidine, a combination of one-dimensional and multidimensional NMR techniques would be employed for a comprehensive structural assignment.
¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Techniques
¹H NMR: Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, distinct signals would be expected for the protons of the azetidine (B1206935) ring, the ethoxy group, and the aromatic ring. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic ring. For instance, the protons on the azetidine ring would likely appear as multiplets due to spin-spin coupling with each other. The ethoxy group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The aromatic protons would show a complex splitting pattern due to coupling with each other and with the fluorine atom.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be indicative of the carbon's hybridization and its bonding environment. For example, the carbon atom bonded to the fluorine would show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons of the azetidine ring would appear in the aliphatic region, while the aromatic carbons would be found in the downfield region.
¹⁵N NMR: Nitrogen-15 NMR, although less sensitive than ¹H NMR, can provide valuable information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen would be influenced by its hybridization and any intermolecular interactions, such as hydrogen bonding.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that is particularly useful for fluorinated compounds. miamioh.edu this compound would show a single resonance in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. researchgate.net The coupling of the fluorine atom to adjacent protons would provide further structural information.
Illustrative ¹H and ¹³C NMR Data for a Structurally Similar Compound (N-Boc-3-phenoxy-azetidine)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Azetidine CH | ~4.9 - 5.1 (m) | ~65 - 68 |
| Azetidine CH₂ | ~4.0 - 4.3 (m) | ~55 - 58 |
| Phenoxy (ortho-H) | ~6.9 - 7.1 (d) | ~115 - 118 |
| Phenoxy (meta-H) | ~7.2 - 7.4 (t) | ~129 - 131 |
| Phenoxy (para-H) | ~6.8 - 7.0 (t) | ~120 - 123 |
| Phenoxy (C-O) | - | ~157 - 160 |
| N-Boc C(CH₃)₃ | ~1.4 - 1.5 (s) | ~28 - 29 |
| N-Boc C=O | - | ~155 - 157 |
| N-Boc C(CH₃)₃ | - | ~80 - 82 |
Note: This table is a generalized representation based on typical chemical shifts for N-Boc-3-phenoxy-azetidine and is intended for illustrative purposes only.
Multidimensional NMR (e.g., COSY, HMQC, HMBC, NOESY)
Multidimensional NMR experiments are crucial for unambiguously assigning the signals observed in one-dimensional spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of protons within the azetidine ring and the ethoxy group, as well as to identify couplings between the aromatic protons. chemicalbook.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, typically ¹³C or ¹⁵N. This would allow for the direct assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for linking different fragments of the molecule together, such as connecting the azetidine ring to the phenoxy group. chemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the stereochemistry and conformation of the molecule. For example, NOESY could be used to establish the relative orientation of substituents on the azetidine ring.
Stereochemical Assignments via NMR Data
For molecules with stereocenters, such as substituted azetidines, NMR spectroscopy, particularly NOESY, is a primary tool for determining the relative stereochemistry. By observing through-space correlations (NOEs) between specific protons, the spatial arrangement of atoms can be deduced. For example, a strong NOE between a proton on the azetidine ring and a proton on a substituent would indicate that they are on the same side of the ring. Coupling constants obtained from high-resolution ¹H NMR spectra can also provide conformational information based on the Karplus relationship, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄FNO₂), HRMS would be able to confirm this molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy (typically within 5 ppm). This is a critical step in confirming the identity of a newly synthesized compound.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 212.1081 |
| [M+Na]⁺ | 234.0800 |
Note: These values are calculated based on the molecular formula C₁₁H₁₄FNO₂ and are predictive.
The fragmentation of the molecular ion in the mass spectrometer provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for ethers include cleavage of the C-O bond, while aromatic compounds often show fragmentation patterns related to the stable aromatic ring. The presence of the azetidine ring would likely lead to characteristic ring-opening or fragmentation pathways. libretexts.orgwhitman.edu
LC/MS for Reaction Monitoring
Liquid chromatography-mass spectrometry (LC/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the synthesis of this compound, LC/MS would be an invaluable tool for monitoring the progress of the reaction. adelaide.edu.au By taking small aliquots of the reaction mixture at different time points, it is possible to track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the final product.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural motifs: the azetidine ring, the aryl ether linkage, the carbon-fluorine bond, and the ethoxy group.
The azetidine ring itself gives rise to several characteristic vibrations. The N-H stretching vibration in a secondary amine like azetidine typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the azetidine ring are expected in the 1250-1000 cm⁻¹ range ajchem-a.com. The ring puckering and other deformations of the four-membered ring can also result in absorptions in the far-infrared region tandfonline.com.
The aryl ether moiety presents a strong, characteristic C-O stretching band. For aryl alkyl ethers, two distinct stretching bands are typically observed: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch between 1050-1000 cm⁻¹ fiveable.meblogspot.compressbooks.pub. The presence of the ethoxy group will also contribute to C-O stretching absorptions within the 1150-1060 cm⁻¹ range docbrown.infodocbrown.info.
The carbon-fluorine (C-F) stretching vibration is known to produce a strong absorption band in the region of 1400-1100 cm⁻¹ researchgate.net. The exact position of this band can be influenced by the electronic environment of the aromatic ring. Additionally, the aromatic C=C stretching vibrations are expected to appear in the 1600-1475 cm⁻¹ region, and the aromatic C-H stretching will be observed just above 3000 cm⁻¹ libretexts.orgvscht.cz. The aliphatic C-H stretching from the azetidine and ethoxy groups will be present in the 3000-2850 cm⁻¹ range uc.edu.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Azetidine | N-H Stretch | 3300-3500 | Weak-Medium |
| C-N Stretch | 1250-1000 | Medium-Strong | |
| Aromatic Ring | C-H Stretch | 3100-3050 | Strong |
| C=C Stretch | 1600-1475 | Weak-Medium | |
| Aryl Ether | Asymmetric C-O Stretch | 1275-1200 | Strong |
| Symmetric C-O Stretch | 1050-1000 | Strong | |
| Ethoxy Group | C-O Stretch | 1150-1060 | Strong |
| Aliphatic Groups | C-H Stretch | 3000-2850 | Strong |
| Fluoro Group | C-F Stretch | 1400-1100 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and conformational preferences in the solid state excillum.comrigaku.comnih.gov. This method relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision rigaku.com.
For a chiral molecule such as this compound, which contains a stereocenter at the C3 position of the azetidine ring, X-ray crystallography can definitively establish the absolute configuration (R or S). This is particularly crucial in pharmaceutical development, where the biological activity of enantiomers can differ significantly nih.gov. The process involves growing a single crystal of sufficient quality, which can sometimes be a challenging and rate-limiting step nih.gov.
Once a suitable crystal is obtained, the crystallographic data provides detailed information on bond lengths, bond angles, and torsion angles. This allows for a precise understanding of the molecule's conformation, including the pucker of the azetidine ring and the relative orientation of the phenoxy group. While obtaining a crystal structure can be challenging for some small molecules, co-crystallization techniques with a chaperone molecule can sometimes facilitate this process nih.gov. The resulting structural data is invaluable for understanding structure-activity relationships and for computational modeling studies. In the absence of experimental data for this compound, the table below outlines the type of data that would be obtained from a successful X-ray crystallographic analysis.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | Dimensions and angles of the repeating crystal lattice. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise 3D position of each atom in the molecule. |
| Bond Lengths | The distance between the nuclei of two bonded atoms. |
| Bond Angles | The angle formed between three connected atoms. |
| Torsion Angles | The dihedral angle between four connected atoms, defining conformation. |
| Absolute Configuration | Unambiguous assignment of R/S configuration at chiral centers. |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)
Chromatographic techniques are indispensable tools for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are two of the most commonly employed methods in this regard.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents) chemistryhall.com. For this compound, TLC can be used to monitor the progress of its synthesis by observing the disappearance of starting materials and the appearance of the product spot rsc.orgmsu.edulibretexts.org. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. By comparing the Rf value of the reaction mixture to that of a pure standard, the presence of the desired product can be confirmed. TLC is also a valuable tool for quickly assessing the purity of a sample; the presence of multiple spots indicates the presence of impurities libretexts.org.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile analytical technique used for the separation, identification, and quantification of components in a mixture moravek.comtentamus-pharma.co.uk. It is the gold standard for determining the purity of pharmaceutical compounds and their intermediates alwsci.comchemass.si. In an HPLC analysis of this compound, a solution of the compound is injected into a column packed with a stationary phase (e.g., C18 silica gel for reversed-phase HPLC). A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.
The separated components are detected as they exit the column, typically by a UV detector, and a chromatogram is generated. The retention time (the time it takes for a compound to travel through the column) is a characteristic of the compound under specific chromatographic conditions. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A typical HPLC method for a compound of this nature would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.
The table below outlines typical parameters for the chromatographic analysis of an organic compound like this compound.
| Technique | Parameter | Typical Conditions/Observations |
| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate) | |
| Visualization | UV light (254 nm) and/or chemical staining | |
| Observation | A single spot indicates a likely pure compound. | |
| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water with a buffer | |
| Flow Rate | 0.5 - 1.5 mL/min | |
| Detection | UV spectrophotometer at a wavelength where the compound absorbs (e.g., 254 nm) | |
| Result | Purity is calculated from the relative peak areas in the chromatogram. |
Computational Chemistry and Theoretical Modeling of Azetidine Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of azetidine (B1206935) derivatives like 3-(4-Ethoxy-2-fluoro-phenoxy)-azetidine. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial determinants of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For azetidine derivatives, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. researchgate.netresearchgate.net By applying functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p) or cc-pVQZ), researchers can accurately model the three-dimensional structure of compounds like this compound and calculate thermodynamic parameters. researchgate.netnih.gov
These studies can elucidate the stability of different conformers and the effects of substituents on the azetidine ring. For instance, calculations can reveal how the ethoxy and fluoro groups on the phenoxy moiety influence the electronic environment of the core azetidine structure. researchgate.net DFT is also used to compute various molecular descriptors that help in understanding the molecule's reactivity and potential interactions. nih.gov
| Property | Description | Significance |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the relative stability of different isomers or conformers. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and binding affinity. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). youtube.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. ekb.eg |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com
For a molecule such as this compound, analyzing the distribution and energy of these frontier orbitals is key to predicting its reactive sites. nih.gov The location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO's location would suggest the site for nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO is a critical parameter; a small gap generally implies high chemical reactivity and low kinetic stability. thescience.devmit.edu Computational models can precisely calculate the energies of these orbitals and visualize their spatial distribution, offering predictive power for various chemical transformations, including cycloaddition reactions. wikipedia.orgthescience.devmit.edu
Reaction Mechanism Investigations via Computational Approaches
Computational methods are powerful tools for elucidating the complex mechanisms of chemical reactions involving azetidines. nih.govresearchgate.net They allow for the exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of transition states, which are often difficult or impossible to observe experimentally.
A critical aspect of studying reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov Computational chemists use various algorithms to locate the TS geometry for reactions such as the formation or ring-opening of the azetidine ring. frontiersin.org Once the TS is identified, its energy can be calculated, and the energy barrier (activation energy) for the reaction can be determined. frontiersin.org
For example, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, DFT calculations have been used to compare the energy barriers for the formation of the desired four-membered azetidine ring versus a competing five-membered pyrrolidine (B122466) ring. frontiersin.org These calculations can explain the observed regioselectivity of a reaction by showing which transition state is lower in energy. frontiersin.org This type of analysis would be crucial in planning the synthesis of a substituted azetidine like this compound.
Beyond calculating energy barriers for a single step, computational chemistry can map out entire potential energy surfaces for a reaction, revealing all possible intermediates and pathways. nih.gov This is particularly valuable for predicting the selectivity of reactions where multiple products can be formed. For instance, in the functionalization of N-alkyl 2-oxazolinylazetidines, DFT calculations helped to rationalize the high stereoselectivity observed upon trapping a lithiated azetidine intermediate with electrophiles. nih.gov
By modeling the interaction between reactants, such as an imine and an alkene in an aza Paternò–Büchi reaction to form an azetidine, computational studies can predict which regio- and stereoisomers will be favored. rsc.org These predictive capabilities are essential for designing efficient and selective synthetic routes to complex azetidine derivatives. nih.gov
In Silico Design and Virtual Screening of Azetidine Scaffolds
The azetidine ring is a valuable scaffold in medicinal chemistry, often used to impart desirable physicochemical properties to drug candidates. enamine.netnih.gov In silico methods play a pivotal role in leveraging this scaffold for drug discovery.
In silico design involves the rational, computer-based creation of novel molecules with desired properties. Starting with a core scaffold like azetidine, virtual libraries of thousands or even millions of compounds can be generated by computationally adding different substituents. nih.govresearchgate.net For a core like this compound, variations could be explored at the nitrogen atom or by modifying the phenoxy substituent.
Virtual screening then uses these libraries to identify promising candidates by predicting their properties and biological activity. researchgate.net This process involves docking the virtual compounds into the active site of a biological target (like an enzyme or receptor) to estimate their binding affinity. researchgate.net Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be calculated to filter out compounds with poor pharmacokinetic profiles. nih.govresearchgate.net This computational pre-screening significantly narrows down the number of compounds that need to be synthesized and tested in the lab, making the drug discovery process more efficient. researchgate.netnih.gov
| Parameter | Computational Method | Purpose in Virtual Screening |
|---|---|---|
| Binding Affinity | Molecular Docking | Predicts how strongly a compound binds to a biological target. researchgate.net |
| Molecular Weight (MW) | Descriptor Calculation | Filters for "drug-like" size. nih.gov |
| LogP / LogD | Descriptor Calculation | Predicts lipophilicity, affecting absorption and distribution. nih.gov |
| Topological Polar Surface Area (TPSA) | Descriptor Calculation | Estimates membrane permeability, including blood-brain barrier penetration. nih.gov |
| Hydrogen Bond Donors/Acceptors | Descriptor Calculation | Influences binding interactions and solubility. nih.gov |
| ADME Properties | QSPR/QSAR Models | Predicts pharmacokinetic profile and potential toxicity. researchgate.net |
Ligand Preparation and Receptor-Ligand Interactions (excluding specific biological outcomes)
The initial step in any computational study of a molecule's interactions is the meticulous preparation of the ligand's three-dimensional structure. For a molecule like this compound, this process begins with generating a plausible 3D conformation. Quantum chemical calculations, particularly Density Functional Theory (DFT), are then employed to perform geometry optimization. researchgate.net This process systematically alters the molecule's geometry to find the lowest energy state, or ground-state conformation, providing a chemically accurate representation of bond lengths, bond angles, and dihedral angles. mdpi.com
An essential aspect of ligand preparation is the assignment of atomic partial charges, which are crucial for accurately modeling electrostatic interactions with a receptor. Furthermore, the influence of the surrounding environment, such as a solvent like water, is accounted for using implicit solvent models like the Polarizable Continuum Model (PCM). mdpi.com This model simulates the dielectric effect of the solvent, offering a more realistic representation of the molecule's electronic structure in a physiological context.
Once the ligand is prepared, it can be used to study receptor-ligand interactions. These studies focus on how the ligand fits into a binding site and the nature of the non-covalent forces that stabilize the complex. These interactions include:
Hydrogen Bonds: Interactions between hydrogen bond donors (like the azetidine N-H group) and acceptors.
Hydrophobic Interactions: Between nonpolar regions of the ligand (e.g., the ethoxy group and phenoxy ring) and the receptor.
Van der Waals Forces: General attractive or repulsive forces between atoms.
Cation-π Interactions: Potential interactions between the electron-rich aromatic ring and cationic residues in a receptor. nih.gov
Theoretical studies on enzyme-catalyzed reactions involving azetidine ring formation have shown that an active site can facilitate cyclization by binding the substrate in a strained, near-transition-state conformation. nih.gov This pre-organization lowers the activation energy barrier for the reaction. The analysis of these interactions is purely geometric and energetic, focusing on the mechanism of binding without detailing the subsequent biological or pharmacological results. nih.govresearchgate.net
Table 1: Computed Physicochemical Properties for a Structurally Related Azetidine Derivative
This table shows typical descriptors generated during computational analysis for a similar compound, 3-(4-Fluorophenoxy)azetidine.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | chemscene.com |
| Molecular Weight | 167.18 g/mol | nih.gov |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | chemscene.com |
| LogP (octanol-water partition coefficient) | 1.1763 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Predictive Modeling for Synthetic Feasibility and Yield
The synthesis of azetidines can be challenging due to the inherent strain of the four-membered ring. thescience.dev Computational modeling offers a powerful tool to move beyond traditional trial-and-error approaches by predicting the feasibility and potential yield of synthetic routes.
Recent research has demonstrated the use of computational models to guide the synthesis of azetidines via photocatalyzed reactions. thescience.dev In one such model, the reactivity of different precursor molecules (alkenes and oximes) was predicted by calculating their frontier molecular orbital (FMO) energies. The reaction is more likely to proceed efficiently when the energy levels of the excited states of the alkene and oxime are closely matched, as this lowers the energy required to reach the reaction's transition state. thescience.dev
By calculating these energies for a wide range of potential substrates, researchers can pre-screen pairs of reactants to identify those most likely to form the desired azetidine product. This predictive screening significantly narrows the experimental scope to promising candidates. thescience.dev
Table 2: Hypothetical Substrate Screening for Azetidine Synthesis Based on Computational Modeling
This table illustrates how computational data could be used to predict the outcome of a reaction between different alkene and oxime substrates.
| Alkene Substrate | Oxime Substrate | Calculated FMO Energy Gap (eV) | Predicted Outcome |
| Alkene A | Oxime X | 0.8 | High Feasibility |
| Alkene A | Oxime Y | 2.5 | Low Feasibility |
| Alkene B | Oxime X | 1.1 | Moderate Feasibility |
| Alkene B | Oxime Y | 0.9 | High Feasibility |
| Alkene C | Oxime Z | 3.1 | Very Low Feasibility |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for determining static, low-energy structures, molecules like this compound are dynamic and flexible. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior and explore the molecule's conformational landscape over time.
In an MD simulation, the molecule is placed in a simulated environment, typically a box of explicit water molecules, to mimic physiological conditions. The forces on each atom are calculated using a classical mechanical force field, and Newton's equations of motion are solved iteratively to simulate the movement of the atoms and the molecule as a whole over a specific period, from nanoseconds to microseconds.
For an azetidine derivative, MD simulations can reveal:
Conformational Flexibility: The simulation can map the different shapes (conformations) the molecule can adopt, such as the puckering of the azetidine ring or the rotation around the ether linkage. It can identify the most stable or frequently visited conformations. osti.gov
Dynamic Interactions: When simulated with a receptor, MD can show how the ligand adjusts its conformation within the binding site and the stability of key interactions over time. osti.gov
Solvent Effects: It provides a detailed view of how surrounding water molecules interact with the ligand.
Computational studies combining DFT with experimental analysis have revealed that certain N-substituted azetidines can be configurationally labile, meaning they can invert their stereochemistry. nih.gov MD simulations could be applied to such systems to explore the energy barriers and timescales of these dynamic inversion processes, providing a deeper understanding of the molecule's structural dynamics.
Applications of Azetidine Scaffolds in Broader Chemical Research
Azetidines as Versatile Synthetic Building Blocks
Azetidines are increasingly recognized as indispensable building blocks in organic synthesis, offering access to a diverse array of molecular architectures. researchgate.netub.bw Their utility stems from their ability to serve as precursors to other structural classes and their capacity to be incorporated into more complex molecules. researchgate.net The strained nature of the four-membered ring makes azetidines excellent candidates for ring-opening and ring-expansion reactions, providing synthetic routes to acyclic products and larger heterocyclic systems. researchgate.netub.bw
The synthesis of functionalized azetidines has been a significant area of research, with numerous methods developed to access these valuable intermediates. ub.bw Traditional approaches include the cyclization of linear precursors and cycloaddition reactions. ub.bw More recent advancements have expanded the synthetic toolbox to include intramolecular palladium(II)-catalyzed C(sp³)–H amination and Kulinkovich-type coupling with oxime ethers, which allow for the construction of densely functionalized azetidines. rsc.org These methods have made a wider range of substituted azetidines accessible for use in medicinal chemistry and the synthesis of natural products. rsc.org
Utilization in Diversity-Oriented Synthesis for Chemical Space Exploration
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore new areas of chemical space for probe and drug discovery. nih.gov Azetidine-based scaffolds are well-suited for DOS due to their three-dimensional nature and the ability to introduce multiple points of diversification. nih.govacs.org
Researchers have developed synthetic pathways to convert densely functionalized azetidine (B1206935) ring systems into a wide variety of fused, bridged, and spirocyclic architectures. nih.govacs.org These strategies often begin with a common azetidine core that can be elaborated through a series of reactions to generate a library of structurally distinct compounds. acs.org The development of solid-phase synthesis methods for azetidine-based libraries further enhances their utility in high-throughput screening and the identification of new lead compounds. nih.gov An important aspect of these DOS strategies is the focus on generating molecules with favorable physicochemical and pharmacokinetic properties, such as those suitable for targeting the central nervous system. nih.govnih.gov
Role of Azetidines as Chiral Auxiliaries and Templates
Chiral, enantiomerically pure azetidines play a crucial role in asymmetric synthesis, serving as both chiral auxiliaries and chiral templates. rsc.orgrsc.orgrsc.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.
For instance, (S)-1-Phenylethylamine has been utilized as a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org The resulting C2-symmetric azetidines can then be used to control the stereochemistry of subsequent reactions, such as asymmetric alkylations. rsc.org The development of general and scalable methods to produce enantioenriched C2-substituted azetidines using chiral auxiliaries like tert-butanesulfinamides has further expanded their application in asymmetric synthesis. acs.org The predictable stereochemical outcomes and the ability to cleave the auxiliary after the desired transformation make azetidines valuable tools for the synthesis of enantiopure compounds. acs.org
Integration of Azetidine Moieties into Complex Molecular Architectures
The incorporation of the azetidine moiety into complex molecular architectures is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. rsc.orgenamine.net The rigid, three-dimensional structure of the azetidine ring can impart conformational constraint, which can lead to improved binding affinity and selectivity for biological targets. enamine.net
Azetidines are found in a variety of natural products and pharmacologically active compounds. ub.bw Their inclusion can enhance metabolic stability and improve pharmacokinetic profiles. nih.gov The development of robust synthetic methods has facilitated the integration of azetidines into complex molecules that would be challenging to synthesize otherwise. researchgate.net This includes their use as amino acid surrogates in peptidomimetics and their incorporation into nucleic acid chemistry. researchgate.net The ability to readily functionalize the azetidine ring allows for the fine-tuning of a molecule's properties, making it a privileged scaffold in the design of novel therapeutics. rsc.org
Future Research Directions for 3 4 Ethoxy 2 Fluoro Phenoxy Azetidine
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of complex azetidines often relies on multi-step sequences that may involve stoichiometric reagents and generate considerable waste. A key future direction is the development of more sustainable and atom-economical methods for the synthesis of 3-(4-Ethoxy-2-fluoro-phenoxy)-azetidine and its analogs.
Current research in azetidine (B1206935) synthesis highlights several promising green chemistry approaches:
Catalytic Methods: The use of catalysts can significantly improve the efficiency and reduce the environmental impact of chemical reactions. Lanthanide-catalyzed intramolecular aminolysis of epoxy amines has emerged as a regioselective method for constructing the azetidine ring. Similarly, copper-catalyzed photoredox reactions enable anti-Baldwin radical 4-exo-dig cyclizations of ynamides to form azetidines with high regioselectivity. Future work could adapt these catalytic systems to construct the 3-phenoxy-azetidine core, potentially reducing the number of steps and the reliance on pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and efficiency over traditional batch processing, especially for handling reactive intermediates. The generation and functionalization of lithiated azetidine intermediates have been successfully demonstrated in flow reactors, enabling reactions at higher temperatures and with improved control. Applying flow technology to the synthesis of this compound could streamline its production and improve reproducibility.
Q & A
Basic Question: What are the standard synthetic routes for 3-(4-Ethoxy-2-fluoro-phenoxy)-azetidine, and how is purity ensured?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-ethoxy-2-fluorophenol and azetidine in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or DMSO at elevated temperatures (60–80°C) . Post-reaction, purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity validation employs HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS for molecular ion confirmation). Residual solvents are quantified using GC-MS .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) to confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH2) and phenoxy substituents (δ 6.5–7.5 ppm for aromatic protons). DEPT-135 distinguishes CH, CH2, and CH3 groups .
- FT-IR : Peaks at 1240–1280 cm⁻¹ (C-O-C ether stretch) and 1500–1600 cm⁻¹ (aromatic C=C) confirm structural motifs .
- Elemental Analysis : ≤0.3% deviation from theoretical C, H, N values ensures stoichiometric integrity .
Advanced Question: How do reaction conditions (solvent, catalyst) influence azetidine ring stability during synthesis?
Methodological Answer:
Azetidine rings are prone to ring-opening under acidic or strongly nucleophilic conditions. Polar aprotic solvents (e.g., DMF) minimize side reactions by stabilizing intermediates. Catalytic KI enhances nucleophilic displacement efficiency, reducing reaction time and temperature . Evidence from analogous compounds shows that electron-withdrawing groups (e.g., -NO2) on the phenoxy ring increase ring strain, necessitating lower temperatures (40–50°C) to prevent degradation .
Advanced Question: What strategies are used to identify biological targets for this compound?
Methodological Answer:
- In Silico Docking : Molecular docking (AutoDock Vina) against protein databases (PDB) predicts interactions with kinases or GPCRs due to the azetidine scaffold’s conformational flexibility .
- Cellular Assays : High-content screening (HCS) in cancer cell lines (e.g., A549) with fluorescence-based markers (e.g., caspase-3 activation) identifies apoptosis pathways .
- SPR Biosensing : Surface plasmon resonance quantifies binding affinity (KD) to purified targets like cytochrome P450 enzymes, where the ethoxy group may modulate inhibition .
Advanced Question: How do substituent variations (e.g., -F, -OEt) impact structure-activity relationships (SAR)?
Methodological Answer:
| Substituent Position | Biological Activity Trend | Key Evidence |
|---|---|---|
| 4-Ethoxy, 2-Fluoro | Enhanced metabolic stability vs. 4-methoxy analogs due to reduced CYP450 oxidation . | |
| 3-Fluoro | Lower anticancer activity (IC50 > 50 µM) compared to 2-fluoro derivatives (IC50 ~10 µM) due to steric hindrance . | |
| 4-Bromo, 3-Chloro | Increased cytotoxicity (IC50 ~5 µM) but higher hepatotoxicity risk . |
Fluorine’s electronegativity improves membrane permeability (logP ~2.1), while ethoxy groups balance lipophilicity and solubility (cLogP ~1.8) .
Advanced Question: What are the stability challenges in aqueous buffers, and how are degradation products analyzed?
Methodological Answer:
The compound hydrolyzes in pH > 8 buffers via azetidine ring-opening. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation using UPLC-QTOF:
- Major Degradants : Azetidine N-oxide (m/z +16) and phenoxy carboxylic acid (via oxidation/hydrolysis) .
- Mitigation : Lyophilization with cryoprotectants (trehalose) or storage in argon-flushed vials at -20°C reduces degradation by 90% .
Advanced Question: How do computational methods guide the optimization of this compound’s pharmacokinetics?
Methodological Answer:
- ADMET Prediction : SwissADME predicts moderate BBB permeability (BBB score 0.45) and CYP3A4 inhibition risk (>70% probability).
- MD Simulations : 100-ns simulations (AMBER) reveal stable binding to hERG channels (RMSD < 2 Å), flagging potential cardiotoxicity .
- Metabolite ID : GLORYx predicts primary metabolites as O-deethylated and fluorophenyl-hydroxylated derivatives, validated via in vitro liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
